![molecular formula C16H12ClF3N2O3 B2421772 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-69-3](/img/structure/B2421772.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a useful research compound. Its molecular formula is C16H12ClF3N2O3 and its molecular weight is 372.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s molecular formula is C21H18ClF3N2O3, indicating a complex structure that integrates various functional groups, including a benzodioxole moiety and a chlorinated pyridine. The presence of trifluoromethyl groups is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds demonstrate notable anticancer properties. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM, suggesting potential for further development as an anticancer agent .
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, similar benzodioxole derivatives have demonstrated potent inhibition against α-amylase, an enzyme critical in carbohydrate metabolism. The IC50 values reported for these compounds ranged from 0.68 to 0.85 µM, indicating strong inhibitory effects . This suggests that this compound could be explored for managing diabetes and metabolic disorders.
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that several related compounds displayed varying degrees of toxicity, with some exhibiting low toxicity profiles at certain concentrations . This is crucial for evaluating the safety of potential therapeutic applications.
Case Study 1: Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice showed that similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the potential of this compound in diabetes management.
Case Study 2: Cytotoxicity in Cancer Research
A series of benzodioxole derivatives were tested for their cytotoxic effects on cancer cell lines. One derivative showed promising results with an IC50 value greater than 150 µM on normal cell lines, suggesting a favorable safety profile alongside its anticancer efficacy .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in metabolic pathways. The binding affinity and specificity of the compound can lead to modulation of enzymatic activities, contributing to its therapeutic effects.
Summary Table of Biological Activities
Activity | IC50 Value | Effect |
---|---|---|
α-Amylase Inhibition | 0.68 - 0.85 µM | Significant inhibition |
Cytotoxicity (Cancer Cells) | 26 - 65 µM | Potent activity |
Blood Glucose Reduction | Not specified | Effective in diabetic models |
Toxicity (Zebrafish) | Varies | Low toxicity at certain doses |
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-11-4-10(16(18,19)20)7-21-12(11)5-15(23)22-6-9-1-2-13-14(3-9)25-8-24-13/h1-4,7H,5-6,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADYFNSEAQMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.